molecular formula C21H22N4O7 B7685221 4-{2-Nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}morpholine

4-{2-Nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}morpholine

Cat. No.: B7685221
M. Wt: 442.4 g/mol
InChI Key: ZWNBLDUHIJFNEW-UHFFFAOYSA-N
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Description

4-{2-Nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}morpholine is a complex organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring attached to a phenyl group, which is further substituted with a nitro group and a 1,2,4-oxadiazole ring The presence of the trimethoxyphenyl group adds to its structural complexity and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-Nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}morpholine typically involves multiple steps. One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions. The trimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

The nitro group is usually introduced through nitration reactions, which involve the use of concentrated nitric acid and sulfuric acid. The final step involves the formation of the morpholine ring, which can be achieved through nucleophilic substitution reactions using appropriate amines and haloalkanes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography would be essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{2-Nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}morpholine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Halogens (e.g., bromine, chlorine), Lewis acids (e.g., aluminum chloride).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Its potential bioactivity could be explored for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{2-Nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}morpholine would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-{2-Nitro-4-[3-(3,4,5-trimethoxyphenyl)ethenyl]phenyl}morpholine: This compound has a similar structure but features an ethenyl spacer instead of the 1,2,4-oxadiazole ring.

    4-{2-Nitro-4-[3-(3,4,5-trimethoxyphenyl)ethynyl]phenyl}morpholine: This compound has an ethynyl spacer, which could affect its reactivity and properties.

Uniqueness

The presence of the 1,2,4-oxadiazole ring in 4-{2-Nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}morpholine distinguishes it from other similar compounds. This ring system can impart unique electronic properties and reactivity, making the compound valuable for specific applications in materials science and medicinal chemistry.

Properties

IUPAC Name

4-[2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O7/c1-28-17-11-14(12-18(29-2)19(17)30-3)20-22-21(32-23-20)13-4-5-15(16(10-13)25(26)27)24-6-8-31-9-7-24/h4-5,10-12H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNBLDUHIJFNEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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